Carbonyl sulfide

Fumigation Stored Product Protection Phosphine Resistance

Phosphine-resistant stored-product pests (e.g., Sitophilus oryzae, Rhyzopertha dominica) cause escalating fumigation failures. Carbonyl sulfide (COS, CAS 463-58-1) is a scientifically validated alternative that maintains a resistance ratio of ~1 versus >20-fold resistance to phosphine. Beyond fumigation, COS delivers a 6× higher signal-to-noise ratio than CO₂ for atmospheric gross primary productivity (GPP) tracing, creating demand for high-purity, isotopically characterized gas standards. • Overcomes phosphine resistance without dose escalation; consistent, high-level pest mortality. • Preferred sulfur-transfer reagent in synthesis: weaker C=S bond than CS₂ enables milder metal-mediated activation. • Available as 99% purity compressed gas in multiple cylinder configurations; isotopically labeled variants (e.g., CO³⁴S, ¹³COS) supplied on request.

Molecular Formula COS
Molecular Weight 60.08 g/mol
CAS No. 463-58-1
Cat. No. B1216135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbonyl sulfide
CAS463-58-1
Synonymscarbon oxysulfide
carbonyl sulfide
Molecular FormulaCOS
Molecular Weight60.08 g/mol
Structural Identifiers
SMILESC(=O)=S
InChIInChI=1S/COS/c2-1-3
InChIKeyJJWKPURADFRFRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 50 g / 227 g / 10 l / 47 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 1,220 mg/L at 25 °C
Solubility at 1 atm (mL/mL): water 0.80 (12.5 °C)
Soluble in water
Soluble in ethanol
For more Solubility (Complete) data for Carbonyl sulfide (6 total), please visit the HSDB record page.

Structure & Identifiers


Interactive Chemical Structure Model





Carbonyl Sulfide (CAS 463-58-1): A Strategic Sulfur-Carbonyl Gas for Fumigation, Catalysis & Climate Research Procurement


Carbonyl sulfide (COS, CAS 463-58-1) is a colorless, flammable, and toxic gas that exists as a linear triatomic molecule structurally intermediate between carbon dioxide (CO₂) and carbon disulfide (CS₂) [1]. With a molecular weight of 60.08 g/mol, a boiling point of -50 °C, and a vapor density of 2.1 (air = 1), COS is a volatile compound found naturally in volcanic emissions and as an impurity in industrial gas streams . Its unique combination of a reactive carbonyl and sulfide moiety underpins its differentiated performance in critical applications where simpler analogs fall short, including as a phosphine-resistance-breaking fumigant and as a superior atmospheric tracer for gross primary productivity (GPP) [2].

Carbonyl Sulfide (463-58-1) vs. CS₂, CO₂, and PH₃: Why Structural Analogy Does Not Equal Functional Interchangeability


Despite its structural valence isoelectronic relationship with carbon dioxide (CO₂) and carbon disulfide (CS₂), carbonyl sulfide (COS) cannot be generically substituted for these in-class compounds due to critically divergent physicochemical and biochemical properties [1]. While COS, CS₂, and CO₂ share a linear molecular geometry, the presence of a single, polarizable sulfur atom in COS creates a distinct dipole moment and a C=S bond strength that is intermediate—weaker than in CS₂ but stronger than in CO₂—fundamentally altering its reactivity, sorption behavior, and biological interactions [2]. For instance, COS exhibits 6 times the atmospheric signal of CO₂ for tracing photosynthetic carbon uptake, a phenomenon not replicable with CS₂ due to its different sources and sinks . Similarly, in fumigation, COS demonstrates a resistance ratio of ~1 against phosphine-resistant pests, whereas the standard fumigant phosphine (PH₃) fails with a >20-fold resistance increase [3]. These quantifiable, application-specific performance gaps render simple analog substitution technically invalid and scientifically counterproductive.

Quantitative Performance Data for Carbonyl Sulfide (463-58-1): Head-to-Head Comparisons for Evidence-Based Procurement


Fumigation of Phosphine-Resistant Pests: Carbonyl Sulfide Resistance Ratio ~1 vs. Phosphine Resistance Ratio >20

Carbonyl sulfide (COS) demonstrates nearly identical efficacy against both phosphine-susceptible and phosphine-resistant strains of the rice weevil (Sitophilus oryzae), a critical grain storage pest. In direct head-to-head assays, the resistance ratio for COS was ~1, whereas phosphine exhibited a resistance ratio exceeding 20 for the same resistant strain [1]. This indicates that COS's insecticidal mechanism circumvents the metabolic resistance pathways that render phosphine ineffective against a growing number of global pest populations.

Fumigation Stored Product Protection Phosphine Resistance Pest Management Post-Harvest

Thermodynamic Stability: Carbonyl Sulfide Formation Free Energy -40.48 kcal/mol vs. Carbon Disulfide +15.24 kcal/mol

From a thermodynamic perspective, carbonyl sulfide is significantly more stable relative to its constituent elements compared to carbon disulfide. The standard free energy of formation (ΔGf°) for COS(g) at 298.1 K is -40.48 kg·cal (approx. -169.4 kJ/mol), whereas for CS2(l) it is +15.24 kg·cal (approx. +63.8 kJ/mol) [1]. This fundamental difference indicates that COS formation from C, O, and S is highly exergonic and spontaneous, while CS2 formation is endergonic and requires an external energy input.

Thermodynamics Computational Chemistry Reaction Feasibility Process Safety

Atmospheric Tracer Performance: Carbonyl Sulfide Signal-to-Noise 6x Greater Than CO₂ for Gross Primary Productivity (GPP) Estimation

In global carbon cycle research, carbonyl sulfide (COS) has emerged as a superior tracer for gross primary productivity (GPP)—the total amount of CO₂ fixed by plants—compared to the direct measurement of CO₂ itself. While atmospheric CO₂ concentrations are dominated by large, bidirectional fluxes from both photosynthesis and respiration, COS is taken up by plants via a unidirectional pathway analogous to CO₂ but is not respired . Quantitatively, this translates to an atmospheric 'signal' for GPP that is 6 times greater for COS than for CO₂, enabling more precise constraints on terrestrial carbon uptake in Earth system models .

Atmospheric Chemistry Climate Science Carbon Cycle Modeling Photosynthesis

Metal Complex Reactivity: C=S Bond of COS is Weaker and More Facile for Sulfur Abstraction than in CS₂

In organometallic chemistry, the coordination and subsequent cleavage of the C=S bond is a key step in sulfur transfer and carbonylation reactions. Comparative reactivity studies show that the C=S bond in carbonyl sulfide is significantly weaker and more susceptible to metal-promoted cleavage than the analogous bond in carbon disulfide. Specifically, sulfur elimination from metal-η²-COS complexes is facile, whereas the stronger C=S bond in CS₂ requires the presence of a suitable sulfur acceptor to facilitate cleavage [1]. This difference is attributed to the extent of dπ-π* back-donation from the metal to the ligand, which is more effective in weakening the C=S bond in COS.

Organometallic Chemistry Catalysis Sulfur Transfer Reagents Synthetic Chemistry

High-Value Application Scenarios for Carbonyl Sulfide (463-58-1) Based on Differential Performance Data


Fumigation of Phosphine-Resistant Stored Grain Pests

For grain storage facilities and quarantine operations facing confirmed or suspected phosphine resistance in key pests like Sitophilus oryzae and Rhyzopertha dominica, carbonyl sulfide (COS) offers a scientifically validated alternative. Unlike phosphine, which suffers from >20-fold resistance in some strains, COS maintains a resistance ratio of ~1, ensuring consistent, high-level mortality without the need for dose escalation [1]. This scenario leverages COS's unique mode of action to overcome a critical, well-documented failure point of the industry standard fumigant.

Calibration Standards for Atmospheric GPP Monitoring

High-purity carbonyl sulfide, including isotopically labeled variants (e.g., CO³⁴S, ¹³COS), is essential for calibrating instruments used in global atmospheric monitoring networks that employ the COS tracer technique for estimating gross primary productivity (GPP). The 6x greater signal-to-noise ratio of COS compared to CO₂ for this purpose creates a specialized demand for COS gas standards with rigorously characterized purity and isotopic composition, a requirement that standard CO₂ calibration gases cannot fulfill .

Sulfur-Transfer Reagent in Organometallic Synthesis

In synthetic chemistry laboratories, carbonyl sulfide serves as a preferred sulfur-transfer reagent over carbon disulfide when facile, metal-mediated C=S bond activation is required. The demonstrably weaker C=S bond in COS compared to CS₂ allows for more efficient sulfur abstraction and thiocarbonyl complex formation under milder conditions, streamlining synthetic routes to valuable organosulfur compounds and catalysts [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Carbonyl sulfide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.